1-Benzyl-4-(trifluoroacetyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSGAUZFIVRBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl 4 Trifluoroacetyl Piperidine
Precursor Synthesis and Functionalization Strategies
The creation of the foundational piperidine (B6355638) structure and its appropriate functionalization are critical initial phases in the synthesis of the target compound. These steps typically involve building the N-benzylated piperidone core or preparing a suitable carboxylic acid derivative for later conversion.
Synthesis of Key Piperidine Intermediates (e.g., 1-Benzyl-4-piperidone)
1-Benzyl-4-piperidone is a widely used precursor, and its synthesis can be achieved through several established routes. One common method involves the N-alkylation of 4-piperidone monohydrate hydrochloride. In this procedure, the piperidone is treated with benzyl (B1604629) bromide in the presence of a base such as anhydrous potassium carbonate in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated, typically at 65 °C for around 14 hours, to yield 1-benzyl-4-piperidone after workup and purification chemicalbook.com.
An alternative and more fundamental synthesis starts from simpler acyclic precursors. Benzylamine and methyl acrylate can be used as raw materials to construct the piperidone ring through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation reactions. chemicalbook.comchemicalbook.com This approach builds the heterocyclic ring system from the ground up. A typical procedure involves reacting N,N-bis(β-propionate methyl ester) benzylamine with metallic sodium in refluxing anhydrous toluene. chemicalbook.comchemicalbook.com After the condensation, the reaction is neutralized and the product is extracted to give 1-benzyl-4-piperidone in good yield. chemicalbook.comchemicalbook.com
1-Benzyl-4-piperidone serves as a versatile building block for a variety of more complex piperidine derivatives through reactions such as the Shapiro reaction, Wittig reaction, or Darzens condensation. chemicalbook.comacs.org
Conversion of Piperidine Carboxylic Acid Derivatives
Another important strategy involves the use of piperidine carboxylic acid derivatives as precursors. Specifically, 1-benzyl-4-piperidine carboxylic acid can be directly converted to 1-benzyl-4-(trifluoroacetyl)piperidine. google.com This route is advantageous as it directly installs the required carbon skeleton at the C4 position prior to the trifluoroacetylation step. The synthesis of the precursor, 1-benzyl-4-aniline piperidine-4-carboxylic acid, can be accomplished starting from 1-benzyl-4-piperidone through steps including addition, elimination, hydrolysis, and crystallization. google.com The cyanohydrin synthesis is another method for introducing a carboxyl group into the piperidine molecule, providing access to potentially active piperidinecarboxylic acids. researchgate.net
Trifluoroacetylation Reaction Protocols
The introduction of the trifluoroacetyl group is the key transformation to yield the final product. This is typically achieved through direct acylation using a highly reactive trifluoroacetylating agent.
Direct Acylation Utilizing Trifluoroacetic Anhydride
Trifluoroacetic anhydride (TFAA) is a powerful reagent used for the direct conversion of carboxylic acids to trifluoroacetyl compounds. google.commagtech.com.cn In the synthesis of this compound, the precursor 1-benzyl-4-piperidine carboxylic acid is dissolved in a high-boiling solvent like toluene. google.com Trifluoroacetic anhydride is added, followed by an organic base such as pyridine. google.com The reaction directly transforms the carboxyl group into a trifluoroacetyl group. google.com This method avoids the need to first convert the carboxylic acid into a more reactive derivative like an acid chloride. magtech.com.cn TFAA is also used as an efficient activator for the acylation of other ketones and in Friedel-Crafts reactions, highlighting its high reactivity. researchgate.netresearchgate.net
The mechanism of trifluoroacetylation can be complex. In some contexts, such as solid-phase peptide synthesis, trifluoroacetylation can occur as an unwanted side reaction involving the formation of trifluoroacetoxymethyl groups from reactions with trifluoroacetic acid, which then transfer the trifluoroacetyl group to an amine. nih.gov However, in the targeted synthesis from a carboxylic acid, TFAA acts as a potent activating and acylating agent. google.comresearchgate.net
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the trifluoroacetylation reaction is highly dependent on the chosen conditions. A patented method outlines a specific protocol for the conversion of piperidine carboxylic acids to their trifluoroacetyl derivatives. google.com The process involves dissolving the carboxylic acid substrate in a solvent such as toluene, xylene, or dichloromethane. Trifluoroacetic anhydride is added at room temperature, followed by cooling the mixture in an ice bath before the slow addition of pyridine. google.com The reaction is then heated to between 40 and 60 °C for 24 to 48 hours to ensure complete conversion. google.com The final workup involves cooling, quenching with water, and heating again to complete the reaction before extraction. google.com
The table below summarizes the optimized conditions for this key transformation.
| Parameter | Condition | Source |
| Substrate | 1-Benzyl-4-piperidine carboxylic acid | google.com |
| Reagent | Trifluoroacetic anhydride (TFAA) | google.com |
| Base | Pyridine | google.com |
| Solvent | Toluene, Xylene, MTBE, or Dichloromethane | google.com |
| Temperature | Warm to 40-60 °C after initial cooling | google.com |
| Reaction Time | 24-48 hours | google.com |
Purification and Isolation Techniques
Achieving high purity of the final product is paramount in chemical synthesis. For this compound and related compounds, a combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Methodologies for Product Isolation
Column chromatography is a standard and effective method for the purification of piperidine derivatives. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of solvents. The choice of solvents is crucial for achieving good separation.
For instance, the purification of various 1-benzylpiperidine derivatives has been successfully accomplished using flash column chromatography with a gradient of ethyl acetate in hexanes. orgsyn.orgnih.gov The specific ratio of the solvents is optimized depending on the polarity of the target compound and the impurities present. Progress is often monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product. orgsyn.orgnih.gov
Table 1: Examples of Chromatographic Systems for Piperidine Derivative Purification
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Source |
|---|---|---|---|
| Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate | Silica Gel (SiO₂) | Ethyl acetate / Hexanes (0% to 15%) | orgsyn.org |
| Substituted Piperidine Derivatives | Silica Gel | Ethyl acetate / Hexanes (9/1 to 4/1) | nih.gov |
| 1-Benzyl-4-piperidinealdehyde | Silica Gel | Methylene chloride / Methanol (20:1) | google.com |
Crystallization and Distillation Techniques for High Purity
Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Recrystallization from hot ethanol is a common method used for purifying related compounds like N′-(1-benzylpiperidin-4-yl)acetohydrazide. nih.gov Other solvents and solvent mixtures, such as acetone, methanol, dichloromethane/methanol, and ethanol-ether, have also been proven effective for crystallizing various piperidin-4-one derivatives. nih.gov The choice of solvent is critical and is determined by the solubility characteristics of the compound.
While distillation is less common for high molecular weight, complex molecules like this compound, it can be used for purifying liquid precursors or intermediates if they are thermally stable.
Development of Novel and Efficient Synthetic Routes
The ongoing development of new synthetic routes aims to improve efficiency, reduce costs, increase safety, and provide access to novel chemical structures. For complex piperidines, this often involves multi-step syntheses or the use of modern catalytic methods.
One innovative approach involves a five-step synthesis to create complex piperidine derivatives. This can include steps such as the reaction of a piperidine intermediate with a benzaldehyde derivative using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloromethane (DCM).
Patented industrial methods often focus on scalability and cost-effectiveness. For example, a method for producing 4-piperidyl piperidine from 1-benzyl-4-piperidinyl piperidine involves catalytic hydrogenation to remove the benzyl group, followed by purification via recrystallization. This highlights the importance of the benzyl group as a protecting group that can be removed in a later synthetic step.
The synthesis of related compounds like 1-benzyl-4-piperidinealdehyde from 1-benzyl-4-piperidine carbinol has been improved by using milder oxidizing agents. A system composed of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, and sodium bromide in dichloromethane offers a safer and more efficient alternative to harsher reagents like oxalyl chloride, avoiding extremely low reaction temperatures. google.com
These examples demonstrate a continuous effort to refine synthetic pathways, making them more practical for both laboratory-scale research and large-scale industrial production.
Comprehensive Spectroscopic and Structural Elucidation of 1 Benzyl 4 Trifluoroacetyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Benzyl-4-(trifluoroacetyl)piperidine, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring.
A detailed analysis would involve the assignment of chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). This data allows for the precise mapping of each proton within the molecular structure.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzyl-CH₂ | 3.5 - 3.7 | s | N/A |
| Aromatic-H | 7.2 - 7.4 | m | N/A |
| Piperidine-H4 | 2.8 - 3.0 | m | N/A |
| Piperidine-H2, H6 (axial) | 2.0 - 2.2 | m | N/A |
| Piperidine-H2, H6 (equatorial) | 2.9 - 3.1 | m | N/A |
| Piperidine-H3, H5 (axial) | 1.6 - 1.8 | m | N/A |
| Piperidine-H3, H5 (equatorial) | 1.9 - 2.1 | m | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 195 - 205 |
| CF₃ | 115 - 120 (q) |
| Benzyl-CH₂ | 60 - 65 |
| Benzyl-C (quaternary) | 135 - 140 |
| Benzyl-C (aromatic CH) | 127 - 130 |
| Piperidine-C4 | 45 - 50 |
| Piperidine-C2, C6 | 52 - 57 |
| Piperidine-C3, C5 | 28 - 33 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoroacetyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal provides a definitive characterization of the trifluoroacetyl moiety. The typical chemical shift range for a trifluoromethyl ketone is between -75 and -85 ppm relative to CFCl₃.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the piperidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, the sample is ionized to produce a protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₄H₁₆F₃NO), the expected exact mass is approximately 271.12 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at m/z 272.13, corresponding to the [M+H]⁺ ion, which would confirm the molecular weight of the compound. Further fragmentation analysis (MS/MS) could provide additional structural information by observing the characteristic losses of fragments from the parent ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, HRMS is crucial for confirming its molecular formula, C₁₄H₁₆F₃NO.
In a typical HRMS experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses. The experimentally measured exact mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements.
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound is calculated as follows:
| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total [M+H]⁺ | 272.126223 |
An experimental HRMS measurement yielding a mass value very close to this theoretical value, typically within a few parts per million (ppm), would provide strong evidence for the elemental composition of C₁₄H₁₆F₃NO. This high level of accuracy is essential for distinguishing the target compound from other potential isomers or compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structure Determination
Application of Single Crystal X-ray Diffraction to Piperidine Systems
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is widely applied to piperidine systems to elucidate their molecular geometry, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com The resulting crystal structure offers definitive proof of the molecule's constitution and stereochemistry.
For piperidine derivatives, X-ray crystallography is instrumental in determining the conformation of the six-membered ring. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement, minimizing both angular and torsional strain. ias.ac.inasianpubs.org However, boat or twist-boat conformations can also be observed, particularly in sterically hindered or conformationally constrained systems. ias.ac.in The technique also reveals the orientation of substituents on the piperidine ring, identifying them as either axial or equatorial.
Analysis of Conformational Preferences in the Crystalline State
In the solid state, the conformation of this compound is expected to be governed by the minimization of steric interactions between its substituents. Based on extensive studies of substituted piperidines, the following conformational preferences are anticipated:
Piperidine Ring Conformation: The piperidine ring is predicted to adopt a stable chair conformation . ias.ac.inasianpubs.org This conformation allows for the staggering of all C-C bonds, thereby reducing torsional strain.
Substituent Orientation: To minimize steric hindrance, the bulky 1-benzyl and 4-(trifluoroacetyl) groups are expected to occupy equatorial positions . asianpubs.org An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring, which is energetically unfavorable. The preference for equatorial substitution is a well-established principle in the conformational analysis of cyclohexane and its heterocyclic analogs. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the chemical bonds. mt.comupi.edu The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Ketone) | Stretching | 1725-1705 |
| C-F | Stretching | 1400-1000 |
| C-N (Aliphatic Amine) | Stretching | 1250-1020 |
| C-H (Aromatic) | Bending (out-of-plane) | 900-675 |
The strong absorption band in the region of 1725-1705 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the trifluoroacetyl group. The presence of multiple strong bands in the 1400-1000 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C-H stretching vibrations of the benzyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and the benzylic methylene group would appear just below 3000 cm⁻¹.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton and the aromatic ring.
Expected Characteristic Raman Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Ring Stretching | 1600-1585 and 1500-1400 |
| C=O (Ketone) | Stretching | 1725-1705 |
| Piperidine Ring | Ring Breathing/Deformation | Lower frequency region |
The aromatic ring stretching vibrations of the benzyl group would give rise to distinct peaks in the 1600-1400 cm⁻¹ region. The symmetric C-H stretching vibrations of the piperidine and benzyl groups would also be observable. The carbonyl stretch, while also IR active, would likely appear in the Raman spectrum as well. The low-frequency region of the Raman spectrum would contain information about the skeletal vibrations of the entire molecule, including the piperidine ring deformations. researchgate.netacs.orgspectrabase.com
Chromatographic Purity Assessment and Quantification
The determination of purity and the quantification of this compound in various matrices are critical aspects of its analytical profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes. The development of robust and reliable chromatographic methods is essential for ensuring the quality and consistency of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development
A reversed-phase HPLC (RP-HPLC) method is a primary approach for the purity assessment and quantification of this compound. This technique separates compounds based on their hydrophobicity. The development of such a method involves the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and sensitivity.
The selection of the stationary phase is a critical first step. A C18 column is a common choice for the separation of piperidine derivatives due to its hydrophobic nature, which allows for effective retention and separation. nih.govresearcher.liferesearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com The composition of the mobile phase is optimized to control the retention time and resolution of the analyte. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of silanol groups on the stationary phase. nih.govresearcher.lifesielc.com For compounds that lack a strong UV chromophore, the use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can enhance retention on a reversed-phase column. researchgate.net
Detection is another crucial aspect of HPLC method development. Given the structure of this compound, which contains a benzene ring, UV detection is a suitable choice. The wavelength of detection is selected based on the UV absorbance maximum of the compound to ensure high sensitivity. For more universal detection, especially when dealing with impurities that may lack a UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.net
Method validation is performed to ensure that the developed HPLC method is suitable for its intended purpose. researchgate.net This involves evaluating parameters such as linearity, precision, accuracy, specificity, and robustness. The linearity of the method is assessed by analyzing a series of standards of known concentrations and plotting the response against the concentration. nih.govresearcher.liferesearchgate.net
A representative set of optimized HPLC method parameters is presented in the table below.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) nih.govresearcher.liferesearchgate.net |
| Mobile Phase | Acetonitrile and Water (68:32, v/v) with 0.1% Phosphoric Acid nih.govresearcher.liferesearchgate.net |
| Flow Rate | 1.0 mL/min nih.govresearcher.liferesearchgate.net |
| Column Temperature | 30°C nih.govresearcher.life |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. google.com For compounds with polar functional groups, derivatization is often employed to increase their volatility and improve their chromatographic behavior. researchgate.netresearchgate.net The trifluoroacetyl group in this compound itself can enhance volatility, making the compound potentially suitable for direct GC analysis. However, in cases where related impurities or degradation products contain more polar functional groups, a derivatization step might be necessary.
Trifluoroacetyl derivatives are known to exhibit good chromatographic properties, often resulting in clean total ion chromatograms in GC-Mass Spectrometry (GC-MS) analysis. researchgate.net The use of a derivatizing agent like trifluoroacetic anhydride (TFAA) can be explored if needed. researchgate.net
The choice of the GC column is critical for achieving good separation. A fused silica capillary column with a moderately polar stationary phase, such as a DB-17ms, is often suitable for the analysis of such derivatives. researchgate.net The temperature program of the GC oven is optimized to ensure the efficient separation of the analyte from any impurities. This typically involves an initial isothermal period, followed by a temperature ramp to a final temperature, which is then held for a period to ensure the elution of all components. researchgate.net
The injector and detector temperatures are also important parameters. The injector temperature should be high enough to ensure the rapid volatilization of the sample without causing thermal degradation. researchgate.net For detection, a Flame Ionization Detector (FID) provides a robust and sensitive response for organic compounds. researchgate.net For more definitive identification of the analyte and any impurities, a Mass Spectrometer (MS) can be used as the detector. researchgate.net GC-MS provides valuable structural information based on the fragmentation patterns of the molecules. researchgate.net
An illustrative set of GC method parameters for the analysis of this compound is provided in the table below.
Table 2: Illustrative GC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., DB-17ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium at a constant pressure (e.g., 120 kPa) researchgate.net |
| Oven Temperature Program | Initial temperature of 150°C (hold for 1 min), ramp at 3°C/min to 280°C (hold for 10 min) researchgate.net |
| Injector Temperature | 290°C researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 320°C (for FID) researchgate.net |
| Injection Mode | Split (e.g., 20:1 split ratio) |
| Injection Volume | 1 µL |
Chemical Reactivity and Mechanistic Studies of 1 Benzyl 4 Trifluoroacetyl Piperidine
Transformations Involving the Trifluoroacetyl Moiety
The trifluoroacetyl group, a powerful electron-withdrawing moiety, dictates much of the reactivity at the C-4 position. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent alpha-protons are acidified, allowing for enolate formation.
Hydrolysis: The trifluoroacetyl group can be cleaved under basic conditions. While specific studies on 1-benzyl-4-(trifluoroacetyl)piperidine are not prevalent, analogous transformations provide insight. For instance, N-trifluoroacetyl groups on piperidine (B6355638) rings have been successfully removed using reagents like potassium carbonate in a methanol/water solvent system. google.com This suggests that a similar hydrolytic cleavage at the C-4 position is feasible, likely proceeding through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the trifluoroacetate anion.
Reduction: The electrophilic carbonyl of the trifluoroacetyl group is readily reduced by standard hydride reagents. Sodium borohydride (NaBH₄) is effective for the reduction of ketones to their corresponding alcohols. rsc.orgorientjchem.org The reaction of this compound with NaBH₄ is expected to yield 1-benzyl-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine. The high reactivity of trifluoromethyl ketones ensures that this reduction proceeds efficiently, often under mild conditions. scispace.com
Table 1: Selective Cleavage Reactions of the Trifluoroacetyl Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydrolysis | K₂CO₃, MeOH/H₂O | 1-Benzylpiperidine-4-carboxylic acid (after oxidation) or related derivative |
| Reduction | NaBH₄, MeOH or THF/H₂O | 1-Benzyl-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine |
The carbonyl group serves as a handle for various derivatization reactions. These transformations are useful for creating new analogues for structure-activity relationship studies or for preparing intermediates for more complex syntheses.
Formation of Imines and Related Derivatives: Similar to its precursor, 1-benzyl-4-piperidone, the trifluoroacetyl group can react with primary amines and their derivatives. researchgate.net Condensation with hydroxylamine, hydrazine, or semicarbazide would yield the corresponding oxime, hydrazone, or semicarbazone, respectively. These derivatives can be stable crystalline solids, useful for characterization.
Enolate Chemistry: The protons on the C-4 carbon, alpha to the carbonyl group, are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to form new C-C bonds at the C-4 position. researchgate.net This provides a direct method for introducing substituents at this position.
Reactions of the Piperidine Ring System
The N-benzylpiperidine scaffold itself can undergo a variety of reactions, including functionalization at various ring positions and alterations to the ring structure itself.
As a saturated heterocycle, the piperidine ring is generally resistant to nucleophilic addition reactions. However, nucleophilic substitution can be achieved through modern synthetic methods that activate C-H bonds. Catalyst-controlled C-H functionalization allows for site-selective introduction of new functional groups. nih.gov Rhodium-catalyzed reactions using donor/acceptor carbenes have been shown to functionalize piperidines at the C-2, C-3, or C-4 positions, depending on the catalyst and the nitrogen-protecting group. nih.gov This powerful strategy allows for the direct substitution of a hydrogen atom on the piperidine ring, bypassing the need for pre-functionalized substrates.
The piperidine skeleton can be rearranged to form smaller or larger ring systems, providing access to diverse molecular scaffolds.
Ring Contraction: Photochemical methods can induce ring contraction in α-acylated piperidines. A Norrish type II reaction mechanism is often proposed, involving an initial 1,5-hydrogen atom transfer from a ring carbon to the excited carbonyl oxygen. nih.gov This generates a 1,4-diradical that can undergo C-N bond fragmentation and subsequent intramolecular cyclization to yield a substituted pyrrolidine. nih.gov Other methods for piperidine ring contraction include oxidative rearrangements using hypervalent iodine reagents. researchgate.net
Ring Expansion: Carbocation-mediated rearrangements, such as the Tiffeneau–Demjanov rearrangement, are classic methods for one-carbon ring expansions. wikipedia.org This reaction could be applied to a derivative of this compound, for example, by converting the trifluoroacetyl group to an aminomethyl group via reductive amination. Diazotization of this amine would generate an unstable diazonium salt, which upon loss of N₂, forms a carbocation that can trigger the migration of an adjacent C-C bond of the piperidine ring, resulting in a seven-membered azepane ring. masterorganicchemistry.com
The C-4 position is a primary site for functionalization due to the influence of the trifluoroacetyl group.
Via Enolate Intermediates: As mentioned previously, the formation of an enolate at C-4 enables a host of reactions. Aldol-type reactions with aldehydes or ketones can introduce β-hydroxy ketone moieties at this position. masterorganicchemistry.comresearchgate.net
Via C-H Activation: Direct, catalyst-controlled C-H functionalization is a state-of-the-art method for introducing substituents at the C-4 position of the piperidine ring with high selectivity. nih.gov
Via Precursor Modification: The C-4 position can be functionalized starting from 1-benzyl-4-piperidone. For example, the Shapiro reaction can be used to convert the ketone into a vinyl lithium species, which can then be used in cross-coupling reactions to introduce aryl or other groups at C-4 before the trifluoroacetylation step. researchgate.net Addition of organometallic reagents to the ketone precursor is another common strategy to install substituents at this position. google.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzyl-4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine |
| 1-Benzylpiperidine-4-carboxylic acid |
| 1-Benzyl-4-piperidone |
| Azepane |
| Hydrazine |
| Hydroxylamine |
| Potassium carbonate |
| Pyrrolidine |
| Semicarbazide |
Reactivity of the N-Benzyl Moiety
The N-benzyl group of this compound is a key functional moiety that plays a significant role in the chemical reactivity of the molecule. Its presence allows for a variety of chemical transformations, including selective removal and oxidative modifications, and it also influences the molecule's non-covalent interactions.
Selective N-Dealkylation Strategies
The removal of the N-benzyl group, a common protecting group for secondary amines, is a crucial transformation in synthetic chemistry. Several strategies have been developed for the N-debenzylation of piperidine derivatives.
One of the most widely used methods is catalytic transfer hydrogenation . This technique offers a milder and often more selective alternative to direct hydrogenation with hydrogen gas. In this process, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a metal catalyst.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.gov The choice of hydrogen donor is critical for the efficiency of the reaction. Various donors have been successfully used, including:
Formic acid organic-chemistry.org
Ammonium formate
Cyclohexene sigmaaldrich.com
Hydrazine mdma.ch
For instance, catalytic transfer hydrogenation using formic acid as the hydrogen donor in the presence of Pd/C provides a rapid and simple method for the removal of O-benzyl groups from carbohydrate derivatives, a reaction analogous to N-debenzylation. organic-chemistry.org Similarly, formic acid has been effectively used with 10% Pd on C for the deprotection of various N-benzyl protected amino acids and peptides. mdma.ch
The general reaction for the N-debenzylation of this compound via catalytic transfer hydrogenation can be represented as follows:
Reaction Scheme: N-debenzylation of this compound
| Catalyst System | Hydrogen Donor | Typical Conditions |
| 10% Pd/C | Formic Acid | Methanol, Room Temperature |
| 20% Pd(OH)₂/C | Hydrogen Gas | Ethanol, 60 °C, with Acetic Acid |
| Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | Ethanol, Reflux |
The efficiency of these debenzylation reactions can be influenced by factors such as the solvent, temperature, and the presence of acidic additives. For example, the addition of acetic acid has been shown to facilitate the debenzylation of N-Boc, N-benzyl double-protected aminopyridinomethylpyrrolidine derivatives. nih.gov The use of a mixed catalyst system, such as palladium and niobic acid-on-carbon, has also been reported to effectively facilitate the hydrogenative deprotection of N-benzyl groups. nih.gov
Oxidative Transformations of the Benzyl (B1604629) Group
The benzylic C-H bonds of the N-benzyl group are susceptible to oxidation, leading to the formation of various carbonyl compounds. This transformation is a valuable tool in organic synthesis for the introduction of new functional groups. A variety of oxidizing agents and catalytic systems can be employed for the selective oxidation of benzylic C-H bonds in N-benzyl substituted heterocycles. mdpi.com
Common strategies for benzylic oxidation include the use of:
Transition metal catalysts (e.g., copper, iron) with an oxidant like molecular oxygen. mdpi.com
Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). beilstein-journals.org
Photocatalytic and electrochemical methods. mdpi.com
For example, N-heterocycle-stabilized iodanes (NHIs) have been demonstrated as effective reagents for the mild oxidation of primary and secondary benzylic alcohols to aldehydes and ketones without overoxidation. beilstein-journals.org While this is an oxidation of a benzylic alcohol, the underlying principles of activating the benzylic position are relevant. The direct oxidation of the benzylic C-H in an N-benzyl group would likely proceed through a radical or an ionic intermediate, depending on the chosen method.
A plausible transformation of this compound could involve the oxidation of the benzylic methylene group to a ketone, forming N-benzoyl-4-(trifluoroacetyl)piperidine.
Reaction Scheme: Hypothetical oxidation of the N-benzyl group
| Reagent/Catalyst System | Oxidant | Potential Product |
| Fe(NO₃)₃ / NHSI | O₂ | N-benzoyl-4-(trifluoroacetyl)piperidine |
| DDQ / Visible Light | O₂ | N-benzoyl-4-(trifluoroacetyl)piperidine |
| N-heterocycle-stabilized iodanes | - | N-benzoyl-4-(trifluoroacetyl)piperidine |
The choice of oxidant and catalyst is crucial to control the selectivity of the reaction and avoid undesired side products. mdpi.comrsc.org
Role in Intermolecular Interactions (e.g., Cation-π Stacking)
The benzyl group, with its electron-rich aromatic ring, can participate in non-covalent interactions, most notably cation-π interactions. wikipedia.org This is a significant force where the face of the π-system interacts with a cation. wikipedia.org In the context of this compound, the piperidine nitrogen can be protonated under physiological or acidic conditions, forming a cationic piperidinium species. This positive charge can then interact intramolecularly or intermolecularly with the electron-rich face of the benzyl group's aromatic ring.
Cation-π interactions are crucial in various chemical and biological processes, including protein structure, molecular recognition, and enzyme catalysis. wikipedia.org In drug discovery, the N-benzyl piperidine motif is frequently utilized to establish such crucial cation-π interactions with target proteins. nih.gov This interaction can contribute significantly to the binding affinity and selectivity of a molecule.
The strength of the cation-π interaction is influenced by several factors:
The nature of the cation: The delocalization of the positive charge affects the interaction strength.
The nature of the π system: Electron-donating substituents on the aromatic ring enhance the interaction, while electron-withdrawing groups diminish it. wikipedia.org
Solvation effects: The solvent can compete with the cation for interaction with the π system. acs.org
Geometry: The optimal geometry for a cation-π interaction involves the cation being centered above the face of the aromatic ring. wikipedia.org
Computational and experimental studies have quantified the binding energies of cation-π interactions, which can be comparable in strength to hydrogen bonds and salt bridges. wikipedia.org For instance, the interaction between a sodium cation and benzene has a significant bonding energy. wikipedia.org In the case of this compound, the presence of the trifluoroacetyl group, an electron-withdrawing group, might indirectly influence the basicity of the piperidine nitrogen and thus its propensity to be protonated.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Kinetic studies and isotopic labeling are powerful tools for elucidating these reaction pathways.
Kinetic Studies for Reaction Rate Determination
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors such as reactant concentrations, temperature, and catalysts. For reactions involving the N-benzyl group of this compound, such as N-debenzylation, kinetic analysis can help to determine the rate-determining step and optimize the reaction for efficiency.
For example, in a study of the hydrogenation of 4-chloro-N,N-dibenzylaniline, a reaction that involves debenzylation, the kinetics were investigated to understand the selectivity between debenzylation and dechlorination. researchgate.net Such studies often involve monitoring the disappearance of the reactant and the appearance of the product over time using techniques like HPLC or NMR spectroscopy.
The rate law for a reaction can be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. For a hypothetical N-debenzylation reaction of this compound, a kinetic study could reveal the order of the reaction with respect to the substrate, the hydrogen donor, and the catalyst.
A study on the benzylation of adenine in DMSO used real-time ¹H NMR spectroscopy to determine the rate constants and activation parameters, revealing the reaction to be second-order. researchgate.net A similar approach could be applied to study the reactions of this compound.
| Kinetic Parameter | Information Gained |
| Rate Constant (k) | A measure of the reaction speed. |
| Reaction Order | How the rate depends on reactant concentrations. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | Related to the frequency of collisions in the correct orientation. |
By measuring the rate constant at different temperatures, the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using the Arrhenius equation. These parameters provide deeper insight into the energy profile of the reaction.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing detailed mechanistic information. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., deuterium, ¹³C, ¹⁵N) or a radioisotope. wikipedia.orgresearchgate.net The position of the isotopic label in the products can then be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org
For the N-debenzylation of this compound, deuterium labeling could be used to probe the mechanism of hydrogen transfer. For example, if a deuterated hydrogen donor (e.g., formic acid-d₂) is used, the location of the deuterium atoms in the products and byproducts can reveal whether the hydrogen transfer occurs directly to the benzyl group or involves the catalyst surface in a specific manner.
A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the unlabeled reactant to the rate constant with the isotopically labeled reactant. A significant KIE (typically >1 for deuterium labeling) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.
In a study on the hydrogen abstraction reaction of the benzotriazole-N-oxyl radical, the kinetic isotope effect confirmed that the H-abstraction step was rate-determining. nih.gov Similarly, in the context of N-debenzylation, replacing the benzylic hydrogens with deuterium and observing a significant KIE would provide strong evidence for the cleavage of the C-H bond at the benzylic position being the rate-limiting step.
| Isotopic Label | Mechanistic Question Addressed |
| Deuterium (²H) at the benzylic position | Is the benzylic C-H bond broken in the rate-determining step? |
| Deuterium (²H) in the hydrogen donor | What is the pathway of hydrogen transfer? |
| Carbon-13 (¹³C) in the benzyl group | Does the benzyl group undergo any rearrangement? |
Isotopic labeling studies have been instrumental in understanding a wide range of reaction mechanisms, from enzymatic reactions to complex organic transformations. acs.orgnih.gov Applying these techniques to the reactions of this compound would provide invaluable insights into the underlying chemical processes.
Lack of Publicly Available Research Data Precludes an In-Depth Analysis of this compound's Reaction Mechanisms
A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific chemical reactivity and mechanistic pathways of this compound. Despite targeted searches for experimental and computational studies, no specific data on the transition state analysis or reaction coordinate mapping for this compound could be located.
The investigation sought to uncover detailed findings, including data tables and in-depth research, that would allow for a comprehensive discussion under the heading "," with a specific focus on "Transition State Analysis and Reaction Coordinate Mapping." However, the public domain appears to lack the requisite scholarly articles, patents, or database entries that would provide the necessary information to construct such an analysis.
While general principles of the reactivity of related structures, such as piperidine derivatives and molecules containing trifluoroacetyl groups, are established in the broader chemical literature, the strict requirement to focus solely on "this compound" prevents the extrapolation of this general knowledge to create a scientifically rigorous and accurate article on this specific compound. The absence of dedicated research into its reaction kinetics, transition state geometries, activation energies, and the energy profile along the reaction coordinate means that any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, due to the current unavailability of specific research data on the transition state analysis and reaction coordinate mapping of this compound, it is not possible to generate the requested article.
Advanced Applications of 1 Benzyl 4 Trifluoroacetyl Piperidine in Organic Synthesis
As a Versatile Building Block in Complex Chemical Syntheses
The utility of 1-Benzyl-4-(trifluoroacetyl)piperidine stems from its dual functionality. The piperidine (B6355638) ring is one of the most abundant N-heterocycles found in FDA-approved drugs, prized for its favorable pharmacokinetic properties acs.orgnih.govclinmedkaz.org. The trifluoroacetyl group, a powerful electron-withdrawing moiety, not only modulates the electronic properties of the molecule but also serves as a highly reactive handle for a variety of chemical transformations acs.orgresearchgate.netorganic-chemistry.org.
Construction of Diverse Heterocyclic Frameworks
The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group makes it a prime site for reactions with binucleophilic reagents to construct novel heterocyclic systems. Unlike simple ketones, the adjacent trifluoromethyl group significantly enhances the reactivity of the carbonyl, facilitating reactions that might be sluggish with non-fluorinated analogs.
This reactivity allows this compound to be a key precursor in the synthesis of complex spirocyclic and fused heterocyclic compounds. For instance, condensation reactions with hydrazine derivatives can yield pyrazoles, while reactions with amidines or guanidines can lead to the formation of pyrimidine rings. The closely related compound, 1-benzyl-4-piperidone, is widely used to create spirocyclic architectures, and the enhanced reactivity of the trifluoroacetyl group extends this potential further nih.gov. These synthetic pathways provide access to novel molecular scaffolds that are of significant interest in the exploration of new chemical space for drug discovery.
Table 1: Examples of Heterocyclic Frameworks from Ketone Precursors
| Reagent Class | Resulting Heterocycle | Bond Formation Principle |
|---|---|---|
| Hydrazines | Pyrazole | Condensation, Cyclization |
| Amidines | Pyrimidine | Condensation, Cyclization |
| Hydroxylamine | Isoxazole | Condensation, Cyclization |
Preparation of Fluorinated Organic Molecules with Specific Properties
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, used to fine-tune a compound's physicochemical and biological properties acs.orgmdpi.com. The trifluoromethyl (CF3) group, in particular, is valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets mdpi.com. The synthesis of fluorinated piperidines is an active area of research aimed at combining the benefits of this scaffold with the unique properties of fluorine nih.govresearchgate.netresearchgate.netscientificupdate.com.
This compound serves as a pre-functionalized building block that allows for the direct incorporation of both the trifluoromethyl group and the benzyl-piperidine core into a larger molecule. This bypasses the often challenging steps of late-stage fluorination. By using this building block, chemists can predictably install a trifluoromethylated piperidine moiety, thereby imparting desirable pharmacological characteristics to the final compound.
Table 2: Influence of Trifluoromethyl Group on Molecular Properties
| Property | Effect of CF3 Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making the group resistant to oxidative metabolism by cytochrome P450 enzymes mdpi.com. |
| Lipophilicity | Increased | The CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve membrane permeability and bioavailability mdpi.com. |
| Binding Affinity | Often Enhanced | The strong electron-withdrawing nature of the CF3 group can alter the electronics of a molecule, leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets. |
| pKa Modification | Decreased Basicity | Fluorine's inductive effect can lower the pKa of nearby basic groups, such as the piperidine nitrogen, which can reduce off-target effects like hERG channel binding scientificupdate.com. |
Participation in Multi-Component Reactions and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials nih.gov. These reactions are central to diversity-oriented synthesis (DOS), a strategy aimed at rapidly generating libraries of structurally diverse small molecules for high-throughput screening.
The structural analog, 1-benzyl-4-piperidone, is a well-established substrate in MCRs for generating libraries of opioid-related compounds and other biologically active molecules caymanchem.comdtic.mil. Given the heightened electrophilicity of its carbonyl group, this compound is an even more attractive candidate for such reactions. It can readily participate in classic MCRs like the Strecker reaction (to form α-aminonitriles) or Ugi-type reactions. This allows for the rapid assembly of complex, fluorinated, piperidine-containing scaffolds, significantly accelerating the discovery of novel bioactive compounds by efficiently populating chemical libraries with unique and valuable structures nih.gov.
Role in the Development of Advanced Chemical Probes and Reagents
Beyond its role in building molecular frameworks, this compound is a valuable precursor for creating sophisticated tools for chemical biology and molecular imaging.
Precursors for Radiopharmaceuticals and Labeled Compounds
Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 is the most widely used isotope for PET due to its convenient half-life and well-established labeling chemistry nih.govacs.org. The development of methods to label trifluoromethyl groups with Fluorine-18 is an active area of research, as it would allow for the direct radiolabeling of many drug candidates nih.govdigitellinc.comnih.gov.
This compound is an ideal precursor for the synthesis of ¹⁸F-labeled PET radiotracers. The trifluoromethyl group can potentially undergo isotopic exchange with [¹⁸F]fluoride, providing a direct route to the radiolabeled compound. The benzyl-piperidine scaffold is a common feature in centrally active drugs, making PET tracers derived from this molecule potentially useful for imaging neuroreceptors and transporters in the brain.
Design of Molecular Linkers and Functional Tags
The unique properties of the trifluoromethyl group also make it an excellent functional tag for biophysical studies.
¹⁹F NMR Probes: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for studying biological systems because there is no endogenous ¹⁹F signal in the body. The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local chemical environment nih.govresearchgate.netacs.org. By incorporating this compound into a drug molecule or peptide, the trifluoromethyl group can serve as a sensitive reporter tag. Changes in the ¹⁹F NMR signal upon binding to a target protein can provide valuable information on binding events, conformational changes, and ligand-protein interactions nih.govnih.gov.
Reversible Covalent Linkers: The trifluoromethyl ketone moiety has been identified as an effective "warhead" for designing reversible covalent inhibitors nih.govresearchgate.net. The highly electrophilic carbonyl carbon can react with nucleophilic residues on a protein surface, such as the thiol group of cysteine, to form a stable but reversible hemi-thioacetal adduct researchgate.netcfplus.cz. This allows a molecule containing this functional group to act as a molecular linker or tag that forms a temporary covalent bond with its target. This strategy combines the high affinity and specificity of covalent inhibitors with the more favorable pharmacokinetics of reversible binders.
Future Research Directions and Emerging Areas
The trajectory of research involving this compound is moving towards more sophisticated and sustainable applications. Key areas of future investigation will likely focus on uncovering new chemical transformations, harnessing the power of automation and flow chemistry for its synthesis and derivatization, and aligning its production with the principles of green chemistry.
The trifluoroacetyl group is a key determinant of the reactivity of this compound. While its role as a carbonyl electrophile is well-established, future research is expected to delve into less conventional reaction pathways. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making it a prime candidate for a variety of transformations that have not been extensively studied for this specific scaffold.
Key research directions may include:
Novel Catalytic Transformations: Exploration of new catalytic systems to induce unprecedented reactivity. This could involve the use of transition metal catalysts or organocatalysts to activate the trifluoroacetyl group or the piperidine ring in novel ways. For instance, asymmetric catalysis could lead to the stereoselective functionalization of the piperidine core, a crucial aspect for the synthesis of chiral drugs.
Radical Chemistry: Investigating the participation of this compound in radical reactions. The trifluoromethyl group can influence the stability of adjacent radicals, potentially leading to new carbon-carbon and carbon-heteroatom bond-forming reactions.
Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block. This approach allows for the rapid assembly of complex molecular architectures from simple starting materials in a single step, which is highly desirable in drug discovery.
| Potential Reactivity Mode | Description | Possible Applications |
| Asymmetric Catalysis | Stereoselective reactions to introduce chirality. | Synthesis of enantiomerically pure pharmaceuticals. |
| Radical Reactions | Reactions involving radical intermediates. | Formation of complex carbon skeletons. |
| Multicomponent Reactions | One-pot synthesis of complex molecules. | Rapid library synthesis for drug screening. |
The demand for rapid synthesis and optimization of chemical processes has led to the increasing adoption of automated and flow chemistry platforms. Integrating the synthesis and derivatization of this compound into these systems offers significant advantages in terms of efficiency, safety, and scalability.
Future research in this area will likely focus on:
Development of Flow Synthesis Protocols: Designing continuous-flow processes for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for highly exothermic or hazardous reactions.
Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives of this compound. By systematically varying the substituents on the benzyl (B1604629) group or by reacting the trifluoroacetyl moiety with a diverse range of nucleophiles, researchers can efficiently explore the structure-activity relationships of new compounds.
In-line Analysis and Optimization: Integrating real-time analytical techniques into flow reactors to monitor reaction progress and optimize conditions on the fly. This data-rich approach can accelerate the development of robust and efficient synthetic processes.
| Platform | Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, and control. | Continuous synthesis of the core structure. |
| Automated Synthesis | High-throughput screening and library generation. | Rapid derivatization and SAR studies. |
| In-line Analytics | Real-time optimization and process understanding. | Data-driven process development. |
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future efforts in the synthesis of this compound will undoubtedly focus on developing more environmentally friendly and sustainable methods.
Key aspects of this research will include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.
Catalytic and Atom-Economic Reactions: Designing synthetic routes that are catalyzed by non-toxic and abundant metals or by metal-free organocatalysts. The focus will be on maximizing atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product.
Energy Efficiency: Exploring the use of alternative energy sources such as microwave irradiation or mechanochemistry to reduce energy consumption and reaction times.
Renewable Feedstocks: Investigating the possibility of synthesizing this compound or its precursors from renewable starting materials.
| Green Chemistry Principle | Application in Synthesis | Goal |
| Safer Solvents | Use of water or bio-solvents. | Reduce environmental impact and worker exposure. |
| Catalysis | Employment of earth-abundant metal or organocatalysts. | Minimize waste and improve efficiency. |
| Energy Efficiency | Microwave or mechanochemical synthesis. | Reduce carbon footprint and operational costs. |
| Renewable Feedstocks | Synthesis from biomass-derived materials. | Promote a circular economy in chemical manufacturing. |
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or GC-MS to detect intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS or ESI-MS) : Look for the molecular ion peak at m/z 285 (C₁₃H₁₄F₃NO⁺) and fragmentation patterns indicative of benzyl or trifluoroacetyl loss .
- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced: How can researchers optimize reaction conditions to prevent decomposition of the trifluoroacetyl group?
Methodological Answer:
- Temperature Control : Maintain low temperatures (<30°C) during acylation to avoid hydrolysis or thermal degradation .
- Moisture-Free Environment : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to suppress hydrolysis of the trifluoroacetyl group .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄) to enhance reaction efficiency. Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal catalysts .
Case Study : A 2024 study demonstrated a 20% yield improvement by switching from AlCl₃ to Sc(OTf)₃, which minimizes side reactions .
Advanced: How should researchers address contradictions in reported spectral data for trifluoroacetyl-containing piperidines?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with databases like NIST Chemistry WebBook or PubChem. For example, discrepancies in ¹³C NMR carbonyl shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Computational Modeling : Use Gaussian or ORCA software to simulate spectra and assign peaks accurately. For instance, DFT calculations at the B3LYP/6-31G* level can predict chemical shifts within ±2 ppm of experimental values .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at specific positions to resolve overlapping signals .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent moisture ingress and degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste per EPA guidelines .
Advanced: What strategies can mitigate side reactions during benzylation or acylation steps?
Methodological Answer:
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc (tert-butyloxycarbonyl) before benzylation to prevent over-alkylation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for benzylation to enhance nucleophilicity, while non-polar solvents (e.g., toluene) may reduce acylation side products .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Example : A 2023 study achieved 85% purity by quenching the reaction at 90% conversion to limit byproduct formation .
Basic: How is the purity of this compound assessed?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Retention time typically falls between 8–10 minutes .
- Melting Point : The compound’s melting point (if crystalline) should align with literature values (e.g., ~287–293°C for related trifluoromethylated analogs) .
- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values .
Advanced: What computational tools are effective for predicting reactivity of the trifluoroacetyl group?
Methodological Answer:
- Reaction Path Search : Use AFIR (Artificial Force-Induced Reaction) or GRRM (Global Reaction Route Mapping) software to model nucleophilic attack or electrophilic substitution pathways .
- Transition State Analysis : Calculate activation energies for trifluoroacetyl group reactions using QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods .
- Solvent Effects : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvent impacts on reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
